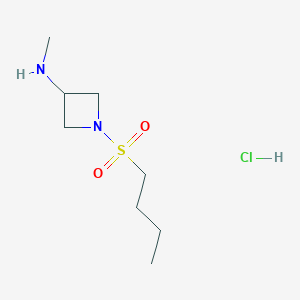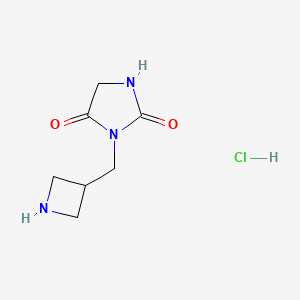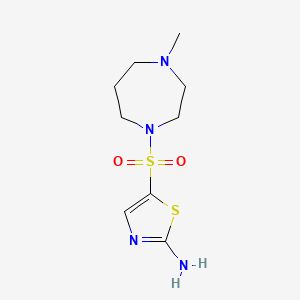
2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
Descripción general
Descripción
2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide, also known as BSDHI, is a compound that has recently gained attention for its potential applications in scientific research. BSDHI is a type of imidazole compound, which is a heterocyclic organic compound containing a five-member ring structure with two nitrogen atoms. It has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. In Additionally, we will provide a list of potential future directions for further study.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Compounds related to 2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide have been synthesized using microwave-assisted methods, indicating their relevance in developing novel synthetic routes for functionalized derivatives. Such processes are essential for exploring the chemical space of imidazole derivatives for various applications, including material science and drug development (Kamila et al., 2011).
Cytotoxicity and Anticancer Research
Imidazole derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines. This research demonstrates the potential of such compounds in anticancer drug development, providing insights into the structure-activity relationships necessary for designing effective therapeutic agents (Balewski et al., 2020).
Antiaggregatory Effects
Research on imidazole derivatives has also focused on their antiaggregatory activity in human platelets, highlighting the potential of these compounds in treating conditions associated with abnormal platelet aggregation. This application is significant for cardiovascular disease management (Sa̧czewski et al., 2000).
Chemosensors for Ion Detection
Imidazole-based compounds have been developed as chemosensors for detecting ions like cyanide and mercury, showcasing the versatility of imidazole derivatives in environmental monitoring and safety applications. Such sensors can provide sensitive and reversible detection methods, crucial for tracking pollutants and hazardous substances (Emandi et al., 2018).
Quaternary Salts and Ionic Liquids
The synthesis of quaternary salts from 2H-imidazoles points to applications in material science, particularly in the development of new ionic liquids. These substances have unique properties that make them valuable in various industrial processes, including catalysis and electrochemistry (Katritzky et al., 1983).
Computational and Spectroscopic Studies
Computational and spectroscopic analyses of newly synthesized imidazole derivatives help understand their reactivity and interaction with biological targets. Such studies are foundational in drug discovery and design, enabling the prediction of compound behavior in biological systems (Hossain et al., 2018).
Propiedades
IUPAC Name |
2-butylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S.HI/c1-2-3-6-10-7-8-4-5-9-7;/h2-6H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPVLKAMHVHSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NCCN1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)










